2-Hydrazinyl-5-(trifluoromethyl)benzonitrile;hydrochloride
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Overview
Description
2-Hydrazinyl-5-(trifluoromethyl)benzonitrile;hydrochloride is a chemical compound with the molecular formula C8H6F3N3·HCl It is known for its unique structure, which includes a trifluoromethyl group and a hydrazinyl group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-5-(trifluoromethyl)benzonitrile;hydrochloride typically involves the reaction of 2-chloro-5-(trifluoromethyl)benzonitrile with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the hydrazinyl derivative. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-5-(trifluoromethyl)benzonitrile;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Amines.
Substitution: Substituted derivatives with nucleophiles replacing the trifluoromethyl group.
Scientific Research Applications
2-Hydrazinyl-5-(trifluoromethyl)benzonitrile;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-5-(trifluoromethyl)benzonitrile;hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydrazinyl-2-(trifluoromethyl)benzonitrile
- 2-Hydrazinyl-5-trifluoromethylpyridine
- 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile
Uniqueness
2-Hydrazinyl-5-(trifluoromethyl)benzonitrile;hydrochloride is unique due to the specific positioning of the hydrazinyl and trifluoromethyl groups on the benzonitrile core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H7ClF3N3 |
---|---|
Molecular Weight |
237.61 g/mol |
IUPAC Name |
2-hydrazinyl-5-(trifluoromethyl)benzonitrile;hydrochloride |
InChI |
InChI=1S/C8H6F3N3.ClH/c9-8(10,11)6-1-2-7(14-13)5(3-6)4-12;/h1-3,14H,13H2;1H |
InChI Key |
NTGXNHLHKVGJIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C#N)NN.Cl |
Origin of Product |
United States |
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